Propyl lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent and Plasticizer:

PL acts as a biocompatible and biodegradable solvent for various substances, including:

- Natural products: PL effectively extracts and dissolves various natural products like essential oils, flavors, and fragrances, making it suitable for research in food science and cosmetics [].

- Pharmaceuticals: Due to its non-toxicity and low volatility, PL finds use in dissolving poorly water-soluble drugs for in vitro and in vivo studies, facilitating research in pharmaceutics and drug delivery [].

- Polymers: PL acts as a plasticizer, improving the flexibility and workability of certain polymers used in research applications like biodegradable films and coatings [].

Antimicrobial and Antifungal Activity:

Studies suggest that PL possesses antimicrobial and antifungal properties. Research is ongoing to explore its potential applications in:

- Food preservation: PL's ability to inhibit the growth of certain bacteria and fungi might extend the shelf life of food products, contributing to research in food safety and spoilage prevention [].

- Biomedical applications: PL's antimicrobial properties are being investigated for their potential use in developing antiseptic solutions and disinfectants [].

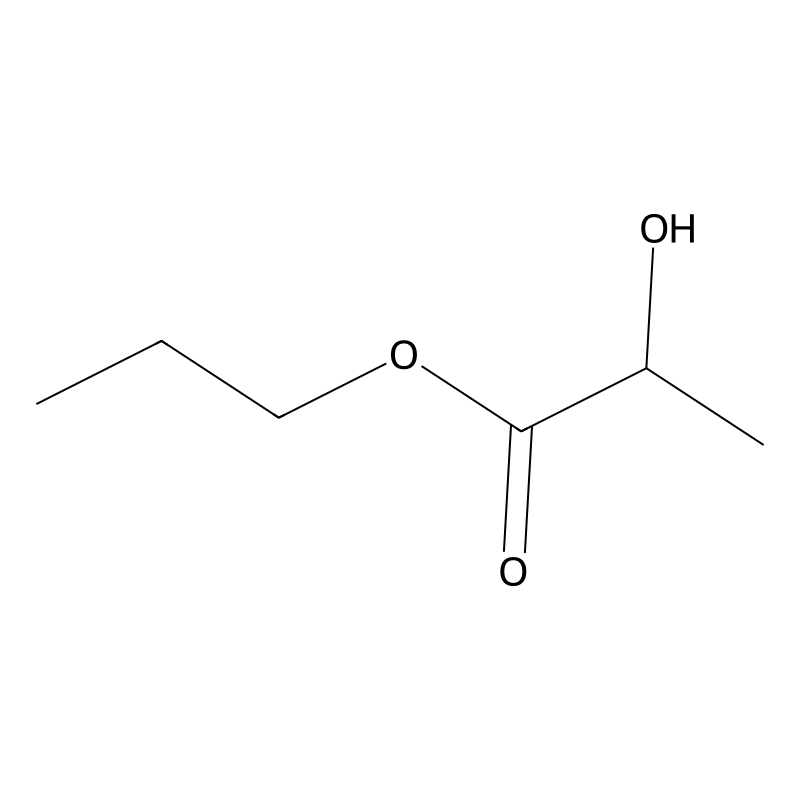

Propyl lactate is an ester formed from lactic acid and propanol, with the chemical formula . It is a colorless liquid that is known for its pleasant odor and is used in various applications, including as a solvent and in food flavoring. Propyl lactate is biodegradable and considered less toxic than many conventional solvents, making it an attractive option for industries aiming to reduce environmental impact. Its properties include a boiling point of approximately 169 °C and complete miscibility with water, which enhances its utility in various formulations .

- Hydrolysis: In the presence of water and an acid or base catalyst, propyl lactate can be hydrolyzed back into lactic acid and propanol:

- Transesterification: Propyl lactate can react with other alcohols to form new esters. For example, reacting with butanol yields butyl lactate:

These reactions are significant in synthetic organic chemistry for producing various lactate esters with different alcohols .

Propyl lactate exhibits various biological activities, particularly as a flavoring agent in food products and as a component in cosmetic formulations due to its skin-conditioning properties. It has been studied for its potential antimicrobial effects, showing some efficacy against certain bacteria and fungi. Additionally, propyl lactate's low toxicity profile makes it suitable for applications where human exposure is likely .

Several methods exist for synthesizing propyl lactate:

- Esterification: This method involves the direct reaction of lactic acid with propanol in the presence of an acid catalyst:

- Lactic Acid Fermentation: Propyl lactate can also be produced through fermentation processes that yield lactic acid, followed by esterification with propanol.

- Alcoholysis of Polylactic Acid: This method involves breaking down polylactic acid using propanol under controlled conditions to yield propyl lactate .

Propyl lactate has diverse applications across various industries:

- Solvent: Used in paints, coatings, and cleaning products due to its ability to dissolve a wide range of substances.

- Flavoring Agent: Employed in food products and beverages for its pleasant aroma.

- Cosmetics: Incorporated into skincare products for its moisturizing properties.

- Pharmaceuticals: Utilized as a solvent or carrier in drug formulations .

Recent studies have explored the interactions of propyl lactate with various compounds:

- In food science, it has been identified as an odor-active component in alcoholic beverages like tequila and Baijiu, impacting flavor profiles.

- Its interactions with microbial populations suggest potential use as a natural preservative due to its antimicrobial properties .

Propyl lactate belongs to a family of alkyl lactates that share similar structural characteristics but differ in their alkyl chains. Here are some similar compounds:

| Compound | Chemical Formula | Boiling Point | Solubility | Unique Features |

|---|---|---|---|---|

| Ethyl Lactate | 154 °C | Miscible with water | Lower boiling point; commonly used as a solvent | |

| Butyl Lactate | 198 °C | Miscible with water | Higher boiling point; used in coatings | |

| Methyl Lactate | 130 °C | Miscible with water | Used primarily in flavoring applications |

Uniqueness of Propyl Lactate: Compared to these compounds, propyl lactate offers a balance between volatility and solubility, making it versatile for both industrial applications and consumer products. Its biodegradability further distinguishes it from many synthetic solvents .

Molecular Architecture and Stereochemical Configurations

Propyl lactate exhibits a distinctive molecular architecture characterized by its ester functional group linking a propyl chain to a lactate moiety. The compound possesses the International Union of Pure and Applied Chemistry name propyl 2-hydroxypropanoate, reflecting its structural composition as the propyl ester of 2-hydroxypropanoic acid. The molecular framework consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in a configuration that includes both an ester carbonyl group and a secondary alcohol functionality.

The stereochemical complexity of propyl lactate arises from the presence of a chiral center at the carbon atom bearing the hydroxyl group, which creates the possibility for both left-handed and right-handed enantiomeric forms. The racemic mixture of propyl lactate contains equal proportions of both the S-configuration and R-configuration enantiomers, with the S-enantiomer corresponding to propyl L-lactate and bearing the systematic name propyl (2S)-2-hydroxypropanoate. The stereochemical descriptor for the S-enantiomer in the International Chemical Identifier system reflects the absolute configuration as ILVGAIQLOCKNQA-YFKPBYRVSA-N, while the racemic mixture bears the identifier ILVGAIQLOCKNQA-UHFFFAOYSA-N.

Physical characterization data reveals that propyl lactate exists as a colorless to almost colorless clear liquid at room temperature with a boiling point of 169 degrees Celsius and a density of 1.01 grams per cubic centimeter at 20 degrees Celsius. The compound demonstrates complete miscibility with water, indicating strong hydrogen bonding capabilities attributable to its hydroxyl functionality. Spectroscopic analysis confirms the structural integrity through nuclear magnetic resonance patterns consistent with the expected ester and alcohol functional groups.

Esterification Routes: Lactic Acid-Propanol Condensation Mechanisms

The Fischer esterification reaction represents the most fundamental synthetic approach for propyl lactate production, involving the direct condensation of lactic acid with propanol under acidic conditions. This classical organic transformation proceeds through a multi-step mechanism characterized by initial protonation of the carbonyl oxygen in lactic acid, followed by nucleophilic attack from propanol, tetrahedral intermediate formation, and subsequent elimination of water to yield the desired ester product. The reaction mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, with each step existing in equilibrium and requiring careful optimization to achieve maximum conversion.

Mechanistic studies have demonstrated that the Fischer esterification of lactic acid with propanol requires acid catalysis to activate the carbonyl carbon toward nucleophilic attack and to facilitate the elimination of water as a leaving group. The initial step involves protonation of the carbonyl oxygen by the acid catalyst, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the propanol molecule. The subsequent formation of a tetrahedral intermediate is followed by proton transfer from the incoming alcohol to one of the hydroxyl groups, creating a better leaving group for the elimination step.

The equilibrium nature of the Fischer esterification necessitates strategic approaches to drive the reaction toward ester formation. Research has shown that employing a large excess of propanol effectively shifts the equilibrium toward the product side, while simultaneous removal of water through drying agents or Dean-Stark apparatus further enhances conversion efficiency. Temperature optimization studies indicate that elevated temperatures generally favor increased reaction rates, though careful balance must be maintained to prevent decomposition or side reactions.

Industrial applications of the Fischer esterification for propyl lactate synthesis have demonstrated yields exceeding 90 percent under optimized conditions, with reaction times typically ranging from several hours to complete conversion depending on catalyst concentration and reaction temperature. The purification of crude propyl lactate from Fischer esterification reactions commonly involves washing procedures with aqueous sodium carbonate solutions to remove unreacted lactic acid, followed by distillation to achieve the desired purity specifications.

Catalyzed Synthesis: Sulfuric Acid and Heterogeneous Catalysts

Advanced catalytic systems have emerged as highly effective approaches for propyl lactate synthesis, offering improved selectivity, enhanced reaction rates, and simplified product separation compared to traditional Fischer esterification methods. Sulfuric acid catalysis represents a well-established homogeneous approach, while heterogeneous catalysts such as Amberlyst ion-exchange resins have gained prominence for their recyclability and operational advantages.

Heterogeneous catalysis using Amberlyst 15-wet resin has been extensively studied for lactic acid esterification with propanol, demonstrating significant advantages in terms of catalyst recovery and reaction selectivity. Research conducted on this catalytic system revealed optimal performance with catalyst loadings ranging from 1.2 to 3.9 weight percent, initial molar ratios of reactants between 1.1 and 2.8, and operational temperatures from 50 to 90 degrees Celsius. The kinetic studies established a simplified Langmuir-Hinshelwood model that accurately predicts experimental data, with the rate expression incorporating both reactant adsorption and product inhibition effects.

| Parameter | Value | Units |

|---|---|---|

| Preexponential Factor | 2.70 × 10⁷ | mol·g⁻¹·min⁻¹ |

| Activation Energy | 49.98 | kilojoules per mole |

| Equilibrium Constant | 19.35 exp(-515.13/T) | dimensionless |

| Reaction Enthalpy | 4.28 | kilojoules per mole |

The thermodynamic analysis of heterogeneous catalytic esterification revealed that the reaction exhibits mild exothermicity, with the equilibrium constant following Arrhenius behavior over the studied temperature range. The developed kinetic model incorporating UNIQUAC activity coefficients successfully predicted experimental conversion data across various operating conditions, providing valuable design parameters for industrial implementation.

Pervaporation-assisted esterification represents an innovative approach that combines catalytic reaction with selective membrane separation to overcome equilibrium limitations. Studies on this hybrid process demonstrated that continuous removal of water through pervaporation membranes enables fractional conversions exceeding those achievable in conventional batch reactors. The pervaporation system achieved substantial gains in reactant conversion by maintaining low water concentrations in the reaction mixture, effectively driving the equilibrium toward ester formation.

Temperature optimization studies for heterogeneous catalytic systems have established that higher temperatures generally enhance reaction rates while maintaining excellent selectivity toward propyl lactate. The optimal temperature range of 70 to 90 degrees Celsius provides an effective balance between reaction kinetics and catalyst stability. Catalyst lifetime studies indicate that Amberlyst resins maintain their catalytic activity over extended reaction periods with minimal deactivation, making them highly suitable for continuous industrial processes.

Fermentation-Derived Production from Microbial Metabolites

Microbial biosynthesis represents an emerging and environmentally sustainable approach for propyl lactate production, utilizing engineered microorganisms to convert fermentable sugars directly into lactate esters. This biotechnological approach offers significant advantages including mild reaction conditions, renewable feedstock utilization, and reduced environmental impact compared to traditional chemical synthesis methods.

The development of microbial production systems for propyl lactate involves the construction of engineered Escherichia coli strains containing specialized metabolic modules designed for lactate ester biosynthesis. Research has demonstrated successful implementation of sugar-to-lactate ester modules incorporating lactate dehydrogenase, propionate coenzyme A-transferase, and alcohol acyltransferase enzymes to enable direct conversion of glucose to various lactate esters including propyl lactate. The metabolic engineering approach creates a complete biosynthetic pathway from fermentable sugars to the target ester products.

Screening studies of different alcohol acyltransferase enzymes identified specific variants with enhanced activity toward lactate ester formation. The enzyme library evaluation revealed that certain acyltransferases demonstrate superior performance for propyl lactate synthesis, with the most effective enzyme achieving production of 5.46 ± 0.25 milligrams per liter of propyl lactate under optimized fermentation conditions. This represents a significant achievement in demonstrating the feasibility of direct microbial lactate ester production.

| Strain | Propyl Lactate Production | Specific Productivity | Culture Conditions |

|---|---|---|---|

| EcJW104 | 5.46 ± 0.25 mg/L | Not specified | Standard fermentation |

| Optimized variants | Up to 11.75 ± 0.43 mg/L | Variable | Enhanced conditions |

The fermentation process optimization involves systematic manipulation of multiple factors including plasmid copy numbers, promoter strengths, ribosome binding sites, and environmental perturbations to enhance lactate ester production. Studies have demonstrated that careful modularization of the biosynthetic pathway into upstream modules for precursor generation and downstream modules for ester formation enables targeted optimization of each pathway segment. This modular approach facilitates identification and alleviation of metabolic bottlenecks that limit overall production efficiency.

Alternative fermentation strategies utilize lactide ring-opening reactions catalyzed by alcohol molecules in the presence of ion-exchange resins to produce lactate esters. This approach involves the initial conversion of lactic acid to lactide through cyclization, followed by ring-opening esterification with propanol to yield propyl lactate. The process demonstrates excellent conversion efficiency and provides an additional route for lactate ester synthesis using fermentation-derived precursors.

Temperature and pH control studies in bioreactor systems have established optimal fermentation conditions that maximize propyl lactate production while maintaining cell viability. Research indicates that pH-controlled fermentation at 37 degrees Celsius with appropriate nutrient supplementation achieves the highest lactate ester titers. The controlled environment enables sustained metabolic activity and prevents pH-induced stress that could otherwise limit product formation.

Propyl lactate, a chemical compound with the molecular formula C₆H₁₂O₃, exhibits distinctive thermodynamic properties that define its behavior under various conditions [1]. The compound represents an ester formed from lactic acid and propyl alcohol, containing both ester and hydroxyl functional groups that contribute to its unique physicochemical profile [2].

Boiling Point and Critical Properties

Propyl lactate demonstrates a normal boiling point in the range of 166-174°C at atmospheric pressure (760 mmHg), with most precise measurements indicating a value of 174.2°C [2]. This relatively high boiling point compared to similar-sized molecules can be attributed to the presence of the hydroxyl group, which enables hydrogen bonding interactions between molecules [1]. The critical temperature (Tc) of propyl lactate has been estimated to be approximately 679.05 K (405.9°C) using the Joback calculation method [3].

Vapor Pressure Characteristics

The vapor pressure of propyl lactate at 25°C has been experimentally determined to be 0.38 mmHg, indicating its low volatility at ambient conditions [2]. The temperature dependence of vapor pressure for propyl lactate follows the Antoine equation, which provides a mathematical relationship between temperature and vapor pressure [4]:

log₁₀(P) = A - B/(T + C)

Where P represents vapor pressure, T is temperature, and A, B, and C are compound-specific constants [5]. While specific Antoine constants for propyl lactate are not widely reported in literature, they can be estimated based on similar lactate esters [4] [6].

Phase Transitions and Enthalpy Values

The phase behavior of propyl lactate is characterized by several important transition points [7]. The melting point of propyl lactate is approximately 1°C, with some sources reporting values as low as -3°C depending on purity [1] [2]. The enthalpy of vaporization (ΔvapH) for propyl lactate can be estimated by comparison with similar lactate esters, with values likely in the range of 43-45 kJ/mol at the normal boiling point [8] [6].

The following table summarizes the key thermodynamic properties of propyl lactate:

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 132.16 | g/mol | [1] [2] |

| Boiling Point | 174.2 | °C at 760 mmHg | [2] |

| Melting Point | 1 | °C | [1] |

| Vapor Pressure | 0.38 | mmHg at 25°C | [2] |

| Density | 0.988-1.024 | g/cm³ at 20-25°C | [1] [2] |

| Critical Temperature | 679.05 | K | [3] |

| Refractive Index | 1.411-1.427 | n²⁰ᴅ | [1] [2] |

| Flash Point | 62.7-68 | °C | [2] [9] |

The phase transitions of propyl lactate follow typical behavior for organic esters, with the compound existing as a liquid across a wide temperature range at standard pressure [7]. The triple point, where solid, liquid, and gas phases coexist, occurs at temperatures below the melting point and at pressures significantly below atmospheric pressure [7]. The vaporization curve represents conditions where liquid and gas phases are in equilibrium, extending from the triple point to the critical point [7] [10].

Solubility Profiles in Polar vs. Nonpolar Solvent Systems

The solubility behavior of propyl lactate in different solvent systems is governed by its molecular structure, which contains both polar and nonpolar moieties [11]. The hydroxyl group and ester functionality contribute to its polar character, while the propyl chain provides some hydrophobic character [11] [12].

Solubility in Polar Solvents

Propyl lactate demonstrates excellent solubility in most polar solvents due to its ability to form hydrogen bonds through its hydroxyl group and participate in dipole-dipole interactions via its ester group [11]. In water, propyl lactate shows moderate solubility, with the hydroxyl group forming hydrogen bonds with water molecules [13]. The compound is highly soluble in polar protic solvents such as alcohols (methanol, ethanol, isopropanol) where both hydrogen bonding and dipole interactions contribute to favorable solvation [13] [14].

In polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide, propyl lactate exhibits high solubility due to strong dipole-dipole interactions between the solvent molecules and the ester carbonyl group [12] [13]. The partition coefficient (logP) of propyl lactate has been reported as approximately 0.32-0.51, indicating a slight preference for organic phases over aqueous phases in biphasic systems [1] [15].

Solubility in Nonpolar Solvents

In contrast to its behavior in polar media, propyl lactate shows limited solubility in highly nonpolar solvents such as hexane, cyclohexane, and other aliphatic hydrocarbons [12]. This reduced solubility stems from the inability of nonpolar solvents to effectively interact with the polar functional groups of propyl lactate [11] [12]. However, in moderately nonpolar solvents like toluene and diethyl ether, propyl lactate demonstrates intermediate solubility due to potential interactions between the propyl chain and the solvent molecules [12] [14].

The solubility of propyl lactate in various solvents can be understood through the principle that "like dissolves like," where compounds with similar intermolecular forces tend to be mutually soluble [11]. The presence of both polar and nonpolar regions in propyl lactate gives it an amphiphilic character, allowing it to interact with a range of solvent types, though with varying degrees of solubility [11] [14].

Temperature Effects on Solubility

Temperature significantly influences the solubility profile of propyl lactate across different solvent systems [11] [13]. In general, the solubility of propyl lactate increases with temperature in most solvents, following the typical endothermic dissolution process observed for many organic compounds [13]. This temperature dependence is particularly pronounced in nonpolar solvents, where increased thermal energy helps overcome the unfavorable solvation energetics [12] [13].

The following table presents the relative solubility of propyl lactate in various solvent systems:

| Solvent Type | Examples | Relative Solubility | Primary Interaction |

|---|---|---|---|

| Water | Water | Moderate | Hydrogen bonding |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding, Dipole-dipole |

| Polar Aprotic | Acetone, Ethyl acetate | High | Dipole-dipole |

| Moderately Nonpolar | Diethyl ether, Toluene | Moderate | Dipole-induced dipole |

| Highly Nonpolar | Hexane, Cyclohexane | Low | Dispersion forces |

Spectroscopic Identification: NMR, IR, and Mass Spectral Signatures

Spectroscopic techniques provide valuable tools for the identification and structural characterization of propyl lactate [9] [16]. Each spectroscopic method offers unique insights into different aspects of the molecular structure [17] [18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of propyl lactate displays characteristic signals that correspond to its structural features [16] [19]. The methyl group of the lactic acid moiety typically appears as a doublet at approximately 1.3-1.4 ppm due to coupling with the adjacent methine proton [16] [19]. The methine proton (CH) bearing the hydroxyl group produces a quartet at around 4.2-4.3 ppm, coupled to the methyl group [19]. The hydroxyl proton generates a signal that can vary in position (typically 2.5-3.5 ppm) depending on concentration and solvent, and may appear as a broad singlet due to exchange processes [16] [19].

The propyl chain exhibits characteristic signals: the methylene protons adjacent to the ester oxygen (OCH₂) appear as a triplet or multiplet at approximately 4.0-4.1 ppm, while the middle methylene group (CH₂CH₂CH₃) produces a multiplet or sextet at around 1.6-1.7 ppm [19]. The terminal methyl group of the propyl chain appears as a triplet at approximately 0.9-1.0 ppm [19] [20].

Carbon-13 (¹³C) NMR spectroscopy of propyl lactate reveals signals for the carbonyl carbon at approximately 175 ppm, the methine carbon bearing the hydroxyl group at around 67-68 ppm, and the methyl carbon of the lactic acid moiety at approximately 20 ppm [17] [19]. The propyl chain carbons produce signals at approximately 67 ppm (OCH₂), 22 ppm (CH₂CH₂CH₃), and 10 ppm (CH₂CH₂CH₃) [19] [20].

Infrared (IR) Spectroscopy

The infrared spectrum of propyl lactate exhibits several characteristic absorption bands that correspond to its functional groups [18] [21]. The carbonyl (C=O) stretching vibration of the ester group produces a strong band at approximately 1730-1750 cm⁻¹, which is typical for aliphatic esters [21] [22]. The hydroxyl group (O-H) stretching vibration appears as a broad band in the region of 3200-3600 cm⁻¹, with the exact position and shape influenced by hydrogen bonding interactions [18] [22].

The C-O stretching vibrations produce multiple bands in the fingerprint region, with the C-O-C asymmetric stretching of the ester group typically appearing at around 1180-1200 cm⁻¹ and the C-O stretching of the hydroxyl group at approximately 1050-1100 cm⁻¹ [21] [22]. Additional characteristic bands include C-H stretching vibrations at 2850-3000 cm⁻¹ and various bending and deformation modes in the fingerprint region below 1500 cm⁻¹ [18] [23].

Mass Spectrometry

The mass spectral fragmentation pattern of propyl lactate provides valuable information for its identification [24]. Under electron impact ionization, propyl lactate may show a molecular ion peak at m/z 132, corresponding to its molecular weight [24]. However, this peak is often weak due to the facile fragmentation of esters [24].

Characteristic fragmentation pathways include the loss of the propyl group to form an acylium ion at m/z 89, representing the lactate portion [24]. The McLafferty rearrangement, common in esters, produces a significant peak that can serve as a diagnostic fragment [24]. Additional fragment ions may include m/z 43 (C₃H₇⁺ from the propyl chain), m/z 45 (COOH⁺), and various other fragments resulting from C-C and C-O bond cleavages [24] [20].

The following table summarizes the key spectroscopic features of propyl lactate:

| Spectroscopic Method | Key Features | Characteristic Signals/Bands |

|---|---|---|

| ¹H NMR | Methyl doublet | 1.3-1.4 ppm |

| Methine quartet | 4.2-4.3 ppm | |

| Hydroxyl proton | 2.5-3.5 ppm (variable) | |

| OCH₂ triplet | 4.0-4.1 ppm | |

| CH₂CH₂CH₃ multiplet | 1.6-1.7 ppm | |

| Terminal CH₃ triplet | 0.9-1.0 ppm | |

| ¹³C NMR | Carbonyl carbon | ~175 ppm |

| Methine carbon | 67-68 ppm | |

| Lactic acid methyl | ~20 ppm | |

| Propyl chain carbons | 67, 22, 10 ppm | |

| IR | C=O stretching | 1730-1750 cm⁻¹ |

| O-H stretching | 3200-3600 cm⁻¹ | |

| C-O stretching (ester) | 1180-1200 cm⁻¹ | |

| C-O stretching (hydroxyl) | 1050-1100 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 132 (weak) |

| Acylium ion | m/z 89 | |

| McLafferty rearrangement | Characteristic fragment | |

| Other fragments | m/z 43, 45, etc. |

Phase Behavior in Supercritical Carbon Dioxide Systems

The behavior of propyl lactate in supercritical carbon dioxide (scCO₂) systems is of significant interest due to potential applications in green chemistry and sustainable processing [25] [26]. Supercritical carbon dioxide, existing above its critical point (31.1°C, 73.8 bar), exhibits unique properties that combine aspects of both liquid and gas phases, making it an interesting medium for studying the phase behavior of organic compounds like propyl lactate [25] [27].

Solubility and Phase Equilibria

Propyl lactate demonstrates moderate solubility in supercritical carbon dioxide, influenced by temperature, pressure, and the presence of co-solvents [25] [28]. The solubility generally increases with pressure at constant temperature due to the increased density and solvating power of the supercritical fluid [26] [27]. Temperature effects are more complex, as increasing temperature reduces the density of scCO₂ (decreasing solvent power) but enhances the vapor pressure of propyl lactate (increasing solubility) [26] [10].

The phase behavior of propyl lactate in scCO₂ can be characterized by different types of phase diagrams, including pressure-temperature (P-T) and pressure-composition (P-x) diagrams [26] [10]. At lower pressures, a two-phase region exists where propyl lactate and CO₂ are partially miscible, while at higher pressures, a single-phase region occurs where complete miscibility is achieved [26] [10].

Critical Phenomena and Phase Transitions

Near the critical point of the propyl lactate-CO₂ mixture, interesting phenomena can be observed, including enhanced solubility and extraction efficiency [27] [10]. The critical properties of this binary system differ from those of pure components, with the critical temperature and pressure typically falling between the values for pure propyl lactate and pure CO₂ [27] [10].

The phase transitions in the propyl lactate-CO₂ system include vapor-liquid equilibria at subcritical conditions and fluid-fluid transitions at supercritical conditions [27] [10]. The presence of the hydroxyl group in propyl lactate enables specific interactions with CO₂, influencing the phase behavior compared to similar esters without hydroxyl functionality [25] [29].

Effect of Operating Conditions

The phase behavior of propyl lactate in supercritical carbon dioxide is highly sensitive to operating conditions [25] [27]. Pressure has a pronounced effect, with higher pressures generally leading to increased solubility due to the compression of CO₂ molecules and enhanced solvent-solute interactions [26] [27]. The pressure-dependence is particularly strong near the critical point of the mixture [27] [10].

Temperature effects are more complex due to competing influences [26] [10]. Higher temperatures increase the vapor pressure of propyl lactate, enhancing its tendency to dissolve in the supercritical phase [26]. However, increased temperature also reduces the density of scCO₂, which can decrease its solvating power [27] [10]. The balance of these effects creates regions where solubility can either increase or decrease with temperature at constant pressure [27] [10].

The addition of co-solvents, particularly polar modifiers like methanol or ethanol, can significantly enhance the solubility of propyl lactate in scCO₂ by providing additional interaction sites for the polar functional groups of propyl lactate [25] [28]. These co-solvents can modify the phase behavior, shifting phase boundaries and critical points of the mixture [28] [29].

Applications in Supercritical Systems

The phase behavior of propyl lactate in supercritical carbon dioxide has implications for various applications, including extraction processes, reaction media, and materials processing [25] [30]. The tunable solvent properties of scCO₂ through pressure and temperature adjustments allow for selective dissolution and precipitation of propyl lactate, which can be utilized in separation and purification processes [25] [28].

In polymer processing applications, the interaction between propyl lactate and scCO₂ can influence the plasticization and foaming behavior of biodegradable polymers like polylactic acid [25] [30]. The presence of propyl lactate can modify the phase behavior of the polymer-CO₂ system, affecting the resulting material properties [25] [30].

The following table summarizes key aspects of propyl lactate behavior in supercritical carbon dioxide systems:

| Parameter | Effect on Phase Behavior | Practical Implications |

|---|---|---|

| Pressure | Increased pressure enhances solubility | Higher operating pressures improve extraction efficiency |

| Temperature | Complex effect due to competing factors | Optimal temperature exists for maximum solubility |

| Co-solvents | Polar modifiers enhance solubility | Small amounts of alcohols can significantly improve processing |

| Hydroxyl Group | Enables specific interactions with CO₂ | Differentiates behavior from simple esters |

| Critical Region | Enhanced solubility near critical point | Operating near critical conditions may optimize processes |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 60 companies (only ~ 8.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.